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molecular formula C12H17N3O B066220 (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone CAS No. 160647-73-4

(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No. B066220
M. Wt: 219.28 g/mol
InChI Key: ZULOTYWZYPALJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09428499B2

Procedure details

To a stirred solution of (4-methylpiperazin-1-yl)(3-nitrophenyl)methanone (5.5 g, 22.06 mmol) in MeOH (50 ml) was added Pd—C (10%, 0.470 g) followed by triethylsilane (14.10 ml, 88 mmol) (slow addition) at RT. The reaction mixture was stirred at same temperature for 25 min and filtered through celite, washed with methanol (50 ml). The Filtrate was concentrated under vacuum to get the title product (4.11 g).
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.47 g
Type
catalyst
Reaction Step One
Quantity
14.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-])=O)[CH:11]=2)=[O:9])[CH2:4][CH2:3]1.C([SiH](CC)CC)C>CO.[Pd]>[NH2:16][C:12]1[CH:11]=[C:10]([C:8]([N:5]2[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]2)=[O:9])[CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
CN1CCN(CC1)C(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
0.47 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
14.1 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at same temperature for 25 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
washed with methanol (50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The Filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
NC=1C=C(C=CC1)C(=O)N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.11 g
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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